molecular formula C13H8BrNO4 B5807194 2-bromophenyl 3-nitrobenzoate

2-bromophenyl 3-nitrobenzoate

Cat. No.: B5807194
M. Wt: 322.11 g/mol
InChI Key: XJQDEHRKNWESPO-UHFFFAOYSA-N
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Description

2-Bromophenyl 3-nitrobenzoate is an organic compound with the molecular formula C₁₃H₈BrNO₄. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromophenyl 3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Aminophenyl 3-nitrobenzoate: Formed by the reduction of the nitro group.

    Substituted Phenyl 3-nitrobenzoate: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-Bromophenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromophenyl 3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    2-Chlorophenyl 3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-Bromophenyl 3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

Uniqueness

2-Bromophenyl 3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

(2-bromophenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO4/c14-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQDEHRKNWESPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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